molecular formula C25H23ClFN5O B13365653 (S)-N-(4-((3-Chloro-2-fluorophenyl)amino)-7-((1,3-dimethylpyrrolidin-3-yl)ethynyl)quinazolin-6-yl)acrylamide

(S)-N-(4-((3-Chloro-2-fluorophenyl)amino)-7-((1,3-dimethylpyrrolidin-3-yl)ethynyl)quinazolin-6-yl)acrylamide

Cat. No.: B13365653
M. Wt: 463.9 g/mol
InChI Key: KEOKLBDXOMDOMX-RUZDIDTESA-N
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Description

(S)-N-(4-((3-Chloro-2-fluorophenyl)amino)-7-((1,3-dimethylpyrrolidin-3-yl)ethynyl)quinazolin-6-yl)acrylamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its quinazoline core, which is often found in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-((3-Chloro-2-fluorophenyl)amino)-7-((1,3-dimethylpyrrolidin-3-yl)ethynyl)quinazolin-6-yl)acrylamide typically involves multiple steps:

    Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst.

    Final Coupling: The final step involves coupling the intermediate with (S)-acrylamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-((3-Chloro-2-fluorophenyl)amino)-7-((1,3-dimethylpyrrolidin-3-yl)ethynyl)quinazolin-6-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidizing conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield amino derivatives.

Scientific Research Applications

(S)-N-(4-((3-Chloro-2-fluorophenyl)amino)-7-((1,3-dimethylpyrrolidin-3-yl)ethynyl)quinazolin-6-yl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Biological Research: It is used to study cell signaling pathways and the role of specific kinases in disease processes.

    Chemical Biology: It serves as a tool compound to investigate the biological functions of quinazoline derivatives.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-N-(4-((3-Chloro-2-fluorophenyl)amino)-7-((1,3-dimethylpyrrolidin-3-yl)ethynyl)quinazolin-6-yl)acrylamide involves inhibition of specific kinases. This compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby disrupting cell signaling pathways. The molecular targets include various receptor tyrosine kinases involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as a kinase inhibitor.

    Erlotinib: Similar in structure and function, used in cancer therapy.

    Lapatinib: A dual kinase inhibitor targeting EGFR and HER2.

Uniqueness

(S)-N-(4-((3-Chloro-2-fluorophenyl)amino)-7-((1,3-dimethylpyrrolidin-3-yl)ethynyl)quinazolin-6-yl)acrylamide is unique due to its specific substitution pattern, which may confer distinct binding properties and selectivity for certain kinases compared to other quinazoline derivatives.

Properties

Molecular Formula

C25H23ClFN5O

Molecular Weight

463.9 g/mol

IUPAC Name

N-[4-(3-chloro-2-fluoroanilino)-7-[2-[(3S)-1,3-dimethylpyrrolidin-3-yl]ethynyl]quinazolin-6-yl]prop-2-enamide

InChI

InChI=1S/C25H23ClFN5O/c1-4-22(33)30-20-13-17-21(12-16(20)8-9-25(2)10-11-32(3)14-25)28-15-29-24(17)31-19-7-5-6-18(26)23(19)27/h4-7,12-13,15H,1,10-11,14H2,2-3H3,(H,30,33)(H,28,29,31)/t25-/m1/s1

InChI Key

KEOKLBDXOMDOMX-RUZDIDTESA-N

Isomeric SMILES

C[C@]1(CCN(C1)C)C#CC2=CC3=C(C=C2NC(=O)C=C)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F

Canonical SMILES

CC1(CCN(C1)C)C#CC2=CC3=C(C=C2NC(=O)C=C)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F

Origin of Product

United States

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